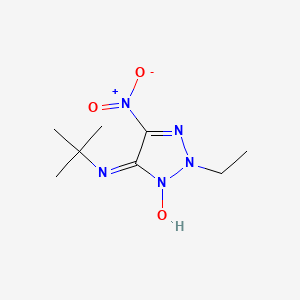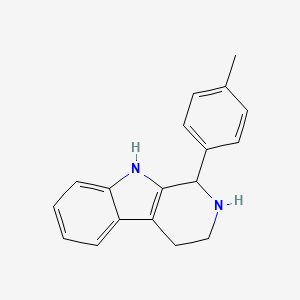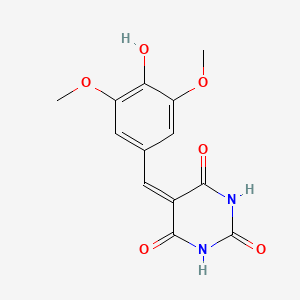
1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. These properties can be determined through a combination of experimental techniques and computational methods .Wissenschaftliche Forschungsanwendungen
Inotropic Effects in Cardiology
Research has explored the effects of certain tetrahydroisoquinoline derivatives, including 1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, on cardiac function. A study by Khushmatov et al. (2020) found that similar compounds demonstrated dose-dependent negative inotropic effects. This suggests potential applications in cardiology, particularly in managing conditions related to cardiac muscle contractility (Khushmatov et al., 2020).
Chemical Synthesis and Structural Analysis
The compound has been a subject of interest in chemical synthesis and structural analysis. Bremner et al. (1980) described its use in the Meisenheimer rearrangement for synthesizing tetrahydro-2,3-benzoxazepines, highlighting its versatility as a precursor in organic synthesis (Bremner et al., 1980). Additionally, Naicker et al. (2011) conducted a study focusing on the optical activity and crystal structures of similar tetrahydroisoquinoline derivatives, which can be crucial for understanding their reactivity and potential applications (Naicker et al., 2011).
Synthesis of Alkaloids
The compound has been instrumental in the synthesis of various alkaloids. Blank and Opatz (2011) demonstrated its use in synthesizing tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, indicating its importance in the preparation of complex natural compounds (Blank & Opatz, 2011).
Local Anesthetic Activity
In a 2023 study, Azamatov et al. explored the local anesthetic activity of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives, suggesting that compounds structurally similar to 1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline may possess significant local anesthetic properties (Azamatov et al., 2023).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-12-8-16(21-2)17(22-3)10-14(12)19(20)13-4-5-15-18(9-13)24-11-23-15/h4-5,8-10,19H,6-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTOOEZYKZTOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3=CC4=C(C=C3)OCO4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzo[1,3]dioxol-5-yl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B3829810.png)
![N-benzyl-4-chloro-N'-({[(4-chlorophenyl)amino]carbonyl}oxy)benzenecarboximidamide](/img/structure/B3829816.png)

![4-[2-(1,3-benzodioxol-5-yl)vinyl]-1-methylpyridinium iodide](/img/structure/B3829839.png)
![4-[2-(4-methoxyphenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B3829844.png)
![1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B3829850.png)
![5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3829856.png)
amino]-N-methylpropanamide](/img/structure/B3829860.png)


![6-amino-8-(2-chlorophenyl)-2,4-dioxo-2,3,4,8-tetrahydro-1H-pyrano[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B3829879.png)
![4-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3829891.png)

